molecular formula C14H18N2O4S B5039010 N-allyl-3-(4-morpholinylsulfonyl)benzamide

N-allyl-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B5039010
M. Wt: 310.37 g/mol
InChI Key: ZEMVQODHRSYRKV-UHFFFAOYSA-N
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Description

N-allyl-3-(4-morpholinylsulfonyl)benzamide, also known as NSC 319726, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to a class of compounds known as sulfonamides, which have been used in medicine for their antibacterial and antitumor properties. In recent years, NSC 319726 has gained attention for its promising anticancer activity and has been the subject of numerous scientific studies.

Mechanism of Action

N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 exerts its anticancer activity through multiple mechanisms. One of the primary mechanisms involves the inhibition of tubulin polymerization, which is necessary for cell division. N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the cell cycle. Additionally, N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has been shown to inhibit the activity of topoisomerase II, an enzyme that is necessary for DNA replication and repair.
Biochemical and Physiological Effects:
N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has several advantages for use in lab experiments. It is readily available and can be synthesized using relatively simple methods. It has also been extensively studied, and its mechanism of action is well understood. However, N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several potential future directions for research on N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726. One area of interest is the development of more effective formulations of the compound, such as liposomal or nanoparticle formulations, which could improve its solubility and increase its efficacy. Another area of interest is the investigation of N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to better understand the mechanisms of action of N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 and to identify potential drug targets for future drug development.

Synthesis Methods

N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 can be synthesized using a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 3-aminobenzenesulfonamide with allyl bromide and morpholine, followed by the addition of acetic anhydride and sulfuric acid. The resulting product is purified through recrystallization and column chromatography.

Scientific Research Applications

N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Studies have also shown that N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 can induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer activity, N-allyl-3-(4-morpholinylsulfonyl)benzamide 319726 has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-2-6-15-14(17)12-4-3-5-13(11-12)21(18,19)16-7-9-20-10-8-16/h2-5,11H,1,6-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMVQODHRSYRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(morpholin-4-ylsulfonyl)-N-(prop-2-en-1-yl)benzamide

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